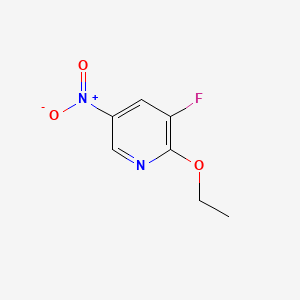

2-Ethoxy-3-fluoro-5-nitropyridine

Description

Contextualization within the Field of Fluorinated Pyridine (B92270) Chemistry

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. nih.gov In medicinal chemistry, for instance, fluorine substitution can enhance metabolic stability, improve binding affinity to biological targets, and increase bioavailability. Consequently, the development of synthetic methodologies for the preparation of fluorinated heterocyclic compounds, including fluorinated pyridines, is a vibrant area of research. nih.govorganic-chemistry.org

The synthesis of fluoropyridines can be challenging. While direct fluorination methods exist, they often lack regioselectivity. Classical methods, such as the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt, have been widely used. acs.org More contemporary approaches include photoredox-mediated couplings and the radiofluorination of pyridine N-oxides, which offer milder reaction conditions and broader substrate scopes. organic-chemistry.orgnih.govrsc.org The presence of a fluorine atom on the pyridine ring, as in 2-ethoxy-3-fluoro-5-nitropyridine, not only influences the molecule's intrinsic properties but also provides a reactive handle for further chemical transformations.

Overview of Strategic Importance as a Molecular Building Block in Advanced Organic Synthesis

The strategic importance of this compound lies in the orchestrated reactivity of its functional groups. The pyridine ring itself is an electron-deficient system, and this is further amplified by the presence of the strongly electron-withdrawing nitro group and the electronegative fluorine atom. researchgate.netmasterorganicchemistry.com This electronic arrangement makes the pyridine ring susceptible to nucleophilic attack, a reaction pathway that is typically challenging for simple aromatic systems. masterorganicchemistry.comlibretexts.org

The fluorine atom at the 3-position, activated by the para-nitro group, is a potential leaving group in nucleophilic aromatic substitution (SNAr) reactions. masterorganicchemistry.comlibretexts.org This allows for the introduction of a wide variety of nucleophiles at this position, enabling the synthesis of a diverse library of substituted pyridine derivatives. Furthermore, the nitro group itself can be readily reduced to an amino group, which can then be subjected to a vast array of chemical transformations, such as diazotization or acylation, to build further molecular complexity. smolecule.cominnospk.com The ethoxy group, being an electron-donating group, can also modulate the reactivity of the pyridine ring and can be a site for chemical modification, for example, through ether cleavage. The interplay of these functional groups makes this compound a highly versatile platform for the construction of elaborate molecular frameworks.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 2922283-72-3 |

| Molecular Formula | C₇H₇FN₂O₃ |

| Molecular Weight | 186.14 g/mol |

| InChI | 1S/C7H7FN2O3/c1-2-13-7-6(8)3-5(4-9-7)10(11)12/h3-4H,2H2,1H3 |

| InChI Key | UPPGWMMDXUATDI-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1=NC=C(C=C1F)N+[O-] |

Research Findings: Synthesis and Reactivity

While specific research articles detailing the synthesis and reactivity of this compound are not abundant in the public domain, its preparation and chemical behavior can be inferred from established principles of pyridine chemistry and studies on closely related analogues.

A plausible synthetic route could involve a multi-step sequence starting from a readily available pyridine derivative. For instance, a potential strategy could begin with a 2-alkoxy-3-fluoropyridine, which would then undergo nitration to introduce the nitro group at the 5-position. Alternatively, a precursor such as 2-chloro-3-fluoro-5-nitropyridine (B1393277) could be synthesized first, followed by a nucleophilic substitution of the chlorine atom with ethoxide. smolecule.cominnospk.comchemicalbook.com The synthesis of 2-chloro-3-fluoro-5-nitropyridine itself can be achieved from 3-fluoro-5-nitropyridin-2-ol (B1531953) by treatment with phosphorus pentachloride and phosphorus oxychloride. chemicalbook.com

The reactivity of this compound is expected to be dominated by nucleophilic aromatic substitution. The fluorine atom at the C3 position is activated by the strong electron-withdrawing effect of the nitro group at the C5 position, making it a good leaving group in SNAr reactions. masterorganicchemistry.comlibretexts.org This would allow for the facile introduction of various nucleophiles, such as amines, thiols, and alkoxides, at the C3 position.

The nitro group at the C5 position is also a key reactive site. It can be selectively reduced to an amino group using various reducing agents, such as catalytic hydrogenation or metal-acid combinations. The resulting 5-amino-2-ethoxy-3-fluoropyridine would be a valuable intermediate for further functionalization, for example, through diazotization followed by substitution, or by forming amides or sulfonamides.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-3-fluoro-5-nitropyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O3/c1-2-13-7-6(8)3-5(4-9-7)10(11)12/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPPGWMMDXUATDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=N1)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.14 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Ethoxy 3 Fluoro 5 Nitropyridine and Its Analogues

Direct Synthetic Routes and Precursor Utilization

The construction of the 2-ethoxy-3-fluoro-5-nitropyridine scaffold relies on the sequential introduction of the fluoro, nitro, and ethoxy substituents onto a pyridine (B92270) ring. A common strategy involves the initial synthesis of a halogenated nitropyridine precursor, which then undergoes nucleophilic substitution to introduce the ethoxy group.

Nitration Strategies for Pyridine Scaffolds

The introduction of a nitro group onto the pyridine ring is a crucial step. Due to the electron-deficient nature of the pyridine ring, electrophilic aromatic substitution reactions like nitration require harsh conditions and often result in a mixture of isomers. youtube.com For instance, the nitration of pyridine itself is generally low-yielding.

A more effective strategy often begins with an already substituted pyridine, such as 2-aminopyridine (B139424). Nitration of 2-aminopyridine using a mixture of nitric and sulfuric acid can yield a mixture of 2-amino-3-nitropyridine (B1266227) and 2-amino-5-nitropyridine. google.com The desired 5-nitro isomer can then be separated and carried forward. Another approach involves the nitration of pyridine N-oxides, which can facilitate the reaction and control the regioselectivity. For example, pyridine N-oxide can be nitrated to produce 3-nitropyridine (B142982) N-oxide with high conversion. smolecule.com Furthermore, nitration of pyridines with nitric acid in trifluoroacetic anhydride (B1165640) has been shown to produce 3-nitropyridines. rsc.org In some cases, using oleum (B3057394) in the nitrating mixture can significantly improve the yield of nitrated pyridine-2,6-diamines. google.com

A key intermediate for the synthesis of the target molecule is 3-fluoro-5-nitropyridin-2-ol (B1531953). The nitration of 2-hydroxynicotinic acid can be a viable route to introduce the nitro group at the 5-position, which is then followed by other transformations. google.com

Introduction of Ethoxy Group via Nucleophilic Substitution

The ethoxy group is typically introduced onto the pyridine ring through a nucleophilic aromatic substitution (SNAr) reaction. This reaction is facilitated by the presence of electron-withdrawing groups, such as the nitro group, on the pyridine ring, which activate the ring towards nucleophilic attack. youtube.com

A common precursor for this step is a 2-halopyridine, such as 2-chloro-3-fluoro-5-nitropyridine (B1393277). The chlorine atom at the 2-position is a good leaving group and can be displaced by an ethoxide nucleophile. The reaction is typically carried out by treating the 2-chloropyridine (B119429) derivative with sodium ethoxide in ethanol (B145695) or another suitable solvent. The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide in ethanol is reported to be significantly faster than the corresponding reaction with 2-chloropyridine. nih.govacs.org

The synthesis of 2-chloro-5-ethoxy-3-nitropyridine (B11895959) has been described via a downstream nucleophilic substitution module where a para-chloro substituent is displaced with ethoxide under phase-transfer conditions. smolecule.com This highlights the feasibility of introducing the ethoxy group in the presence of other substituents.

Regioselective Fluorination Techniques in Pyridine Synthesis

The introduction of a fluorine atom at a specific position on the pyridine ring requires regioselective fluorination methods. One established method is the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt. researchgate.net For example, 5-amino-2-chloronicotinic acid can be diazotized and converted to the corresponding diazonium tetrafluoroborate, which upon heating, yields 2-chloro-5-fluoronicotinic acid. google.com

Another approach involves nucleophilic fluorodenitration, where a nitro group is displaced by a fluoride (B91410) ion. This reaction is particularly effective for 2- or 4-nitro-substituted pyridines. mdpi.com Direct fluorination using elemental fluorine is also possible but can be less selective and requires specialized equipment. nih.gov More recently, methods involving C-H fluorination using reagents like AgF₂ have been developed for the late-stage functionalization of complex molecules. nih.govacs.org

A plausible route to the key intermediate, 2-chloro-3-fluoro-5-nitropyridine, starts from 3-fluoro-5-nitropyridin-2-ol. This precursor can be synthesized and then chlorinated at the 2-position using reagents like phosphorus pentachloride and phosphorus oxychloride to afford 2-chloro-3-fluoro-5-nitropyridine in high yield. chemicalbook.com

Functional Group Interconversion and Derivatization Approaches

Once the core this compound scaffold is assembled, further modifications can be achieved through functional group interconversions, primarily focusing on the versatile nitro group.

Conversion of Halogen Substituents to Ethoxy Moieties

As detailed in section 2.1.2, the primary method for introducing the ethoxy group is through the nucleophilic displacement of a halogen substituent, typically chlorine, at the 2-position of the pyridine ring. The presence of the electron-withdrawing nitro group at the 5-position and the fluorine at the 3-position facilitates this SNAr reaction.

The general reaction involves treating the 2-chloro-3-fluoro-5-nitropyridine precursor with a source of ethoxide ions, such as sodium ethoxide or potassium ethoxide, in an alcoholic solvent like ethanol. The reaction conditions, including temperature and reaction time, would be optimized to ensure complete conversion and minimize side reactions.

| Precursor | Reagent | Product | Reference |

| 2-Chloro-3-fluoro-5-nitropyridine | Sodium Ethoxide | This compound | nih.govacs.org (by analogy) |

| 2-Fluoropyridine | Sodium Ethoxide | 2-Ethoxypyridine | nih.govacs.org |

Transformations of the Nitro Group: Reduction to Amino and Further Functionalization

The nitro group in this compound is a versatile handle for further derivatization, with its reduction to an amino group being the most common transformation. This opens up a wide array of subsequent functionalization reactions.

The reduction of the nitro group to an amine can be achieved using various reagents. unimi.it Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. researchgate.net Chemical reduction methods using reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid, or iron (Fe) powder in acetic acid are also widely employed. google.com The choice of reducing agent is critical to ensure chemoselectivity, preserving the other functional groups on the pyridine ring. For instance, using a poisoned catalyst like the Lindlar catalyst can sometimes be beneficial for sensitive substrates. researchgate.net

Once the 5-amino-2-ethoxy-3-fluoropyridine is obtained, the amino group can be further functionalized in numerous ways. For example, it can undergo acylation to form amides, alkylation to form secondary or tertiary amines, or diazotization to introduce other functional groups. These transformations allow for the synthesis of a diverse library of analogues for various applications. The reactivity of such amino-functionalized nucleosides has been shown to be useful in biological and genomic applications. nih.gov

| Starting Material | Reagent | Product | Reference |

| This compound | H₂, Pd/C | 5-Amino-2-ethoxy-3-fluoropyridine | unimi.itresearchgate.net (general method) |

| Aromatic Nitro Compound | Zn dust, Ammonium (B1175870) formate | Aromatic Amine | researchgate.net (mild reduction) |

| 2-Chloro-3-methyl-5-nitropyridine | SnCl₂, HCl | 5-Amino-2-chloro-3-methylpyridine | google.com |

Synthetic Routes from Related Pyridine Derivatives

The synthesis of this compound often proceeds through the strategic modification of pre-existing pyridine rings. A key precursor for this target molecule is 2-chloro-3-fluoro-5-nitropyridine. One common route to this intermediate begins with 3-fluoropyridin-2-ol. The starting material undergoes nitration, followed by chlorination to yield the desired 2-chloro-3-fluoro-5-nitropyridine.

A detailed procedure involves treating 3-fluoro-5-nitropyridin-2-ol with phosphorus oxychloride and phosphorus pentachloride. chemicalbook.com The reaction mixture is heated, and after workup, the crude product is purified by column chromatography to afford 2-chloro-3-fluoro-5-nitropyridine in high yield. chemicalbook.com The final step to obtain the target compound, this compound, involves a nucleophilic aromatic substitution reaction where the chlorine atom at the C2 position is displaced by an ethoxy group, typically by using sodium ethoxide in ethanol.

Another versatile approach for synthesizing fluorinated pyridines starts from pyridine N-oxides. These precursors can be regioselectively converted into 2-pyridyltrialkylammonium salts under mild, metal-free conditions. acs.org These salts are stable, isolable intermediates that serve as effective precursors for a variety of 2-fluoropyridines. acs.org Furthermore, fluorodenitration reactions, mediated by reagents like tetrabutylammonium (B224687) fluoride, provide a pathway to introduce fluorine into a pyridine ring by replacing a nitro group, a method that is particularly efficient for 2- or 4-nitro-substituted pyridines. acs.org

The following table summarizes a synthetic route to a key precursor of the target compound.

| Step | Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1 | 3-fluoropyridin-2-ol | H₂SO₄, HNO₃ | 3-fluoro-5-nitropyridin-2-ol | - | chemicalbook.com |

| 2 | 3-fluoro-5-nitropyridin-2-ol | POCl₃, PCl₅ | 2-chloro-3-fluoro-5-nitropyridine | 97% | chemicalbook.com |

| 3 | 2-chloro-3-fluoro-5-nitropyridine | NaOEt, EtOH | This compound | - | - |

Advanced and Sustainable Synthetic Protocols

Modern synthetic chemistry increasingly focuses on the development of efficient and environmentally benign methods. For the synthesis of fluoronitropyridine derivatives, catalytic strategies are at the forefront, offering high selectivity and functional group tolerance under milder conditions than traditional methods.

Catalytic Strategies in the Synthesis of Fluoronitropyridine Derivatives

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency. In the context of pyridine derivatives, palladium-catalyzed reactions such as the Suzuki cross-coupling are instrumental in creating complex molecular architectures. For instance, this methodology has been successfully applied to the synthesis of 6-aryldopamine derivatives, demonstrating its utility in functionalizing aromatic rings with various substituents, including those containing fluorine. mdpi.com

Palladium catalysts are also employed in hydrodefluorination reactions, where a C-F bond is replaced with a C-H bond. orgsyn.org This transformation is compatible with a wide range of functional groups and heterocyclic scaffolds, including pyrazoles, indazoles, and imidazoles, highlighting the versatility of palladium catalysis in manipulating fluorinated aromatic compounds. orgsyn.org

Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for various cross-coupling reactions. Nickel catalysts are particularly effective in activating strong chemical bonds, such as the aromatic C–F bond. An efficient nickel-catalyzed coupling of 2-fluorobenzofurans with arylboronic acids has been developed, which proceeds through the activation of the C-F bond to synthesize a range of 2-arylbenzofurans under mild conditions. nih.gov This approach allows for the late-stage functionalization of molecules containing C-F bonds. nih.gov

Furthermore, nickel catalysts can facilitate decarbonylative coupling reactions. For example, fluoroalkyl thioesters can be converted to the corresponding thioethers, leveraging readily available and stable fluorocarboxylic acids as the fluoroalkyl source. nih.gov The proposed catalytic cycle involves the oxidative addition of the thioester to a Ni(0) catalyst, followed by decarbonylation and reductive elimination to form the final product. nih.gov

The table below details examples of nickel-catalyzed reactions on relevant substrates.

| Reaction Type | Substrate | Coupling Partner | Catalyst System | Product | Reference |

|---|---|---|---|---|---|

| C-F Bond Activation/Cross-Coupling | 2-Fluorobenzofuran | Arylboronic acid | Ni(cod)₂ / PCy₃ | 2-Arylbenzofuran | nih.gov |

| Decarbonylative Thioetherification | Fluoroalkyl thioester | - | Ni(cod)₂ / dppf | Fluoroalkyl thioether | nih.gov |

Copper-mediated reactions offer a complementary approach for the synthesis of functionalized aromatic compounds. This method is particularly valuable for radiofluorination, which is crucial for the synthesis of positron emission tomography (PET) tracers. Copper-mediated radiofluorination has proven effective in forming aromatic C–¹⁸F bonds, overcoming challenges associated with traditional fluorination methods. nih.gov

In addition to fluorination, copper catalysis is employed in N-trifluoromethylation reactions. A robust method for the N-trifluoromethylation of secondary amines has been developed using a copper-catalyzed electrophilic amination strategy. nih.gov This process is operationally simple and utilizes mild, inexpensive reagents to create structurally complex molecules containing the N-CF₃ group. nih.gov The proposed mechanism involves the oxidative addition of an O-benzoylhydroxylamine to a Cu(I) species, followed by reductive elimination to form the N-trifluoromethyl product. nih.gov

In recent years, photoredox catalysis has gained significant traction as a sustainable and powerful tool in organic synthesis. This strategy utilizes visible light to initiate single-electron transfer processes, enabling unique chemical transformations under exceptionally mild conditions. A notable application is the synthesis of diversely substituted 3-fluoropyridines. This method involves the photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers, catalyzed by an iridium complex such as fac-Ir(ppy)₃ under blue LED irradiation. nih.gov The resulting intermediate undergoes a one-pot condensation with ammonium acetate (B1210297) to yield the final 3-fluoropyridine (B146971) product. nih.gov This approach highlights the potential of photoredox catalysis to construct complex heterocyclic systems from simple ketone components.

While specific examples of biocatalysis for the synthesis of this compound are not prominently documented, the field of biocatalysis is rapidly expanding. Enzymes are being engineered to perform a wide array of chemical transformations with high selectivity and under environmentally benign aqueous conditions, suggesting a promising future for the enzymatic synthesis of complex pharmaceutical intermediates.

Flow Chemistry and Microfluidic Reactor Technologies for Pyridine Synthesis

Flow chemistry, a paradigm shift from traditional batch processing, offers numerous advantages for the synthesis of pyridines and other heterocyclic compounds. This technology involves the continuous pumping of reactants through a network of tubes or microchannels, providing precise control over reaction parameters such as temperature, pressure, and residence time. researchgate.net

The key benefits of employing flow chemistry in pyridine synthesis include:

Enhanced Safety: The small reaction volumes inherent to flow reactors minimize the risks associated with handling hazardous reagents and exothermic reactions. This is particularly relevant in nitration reactions, which are often highly energetic.

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors facilitates rapid heat and mass transfer, leading to more efficient and selective reactions with reduced formation of byproducts. uc.pt

Scalability: Scaling up production in a flow system is typically achieved by running the system for a longer duration or by parallelizing multiple reactor setups, which is often more straightforward than transitioning from a laboratory-scale batch reactor to a large industrial vessel. uc.pt

Automation and Integration: Flow systems can be readily automated and integrated with in-line purification and analysis techniques, enabling a streamlined and efficient workflow from synthesis to product isolation. uc.pt

For the synthesis of a compound like this compound, a multi-step flow process could be envisaged. For instance, the nitration of a suitable pyridine precursor could be performed in one module, followed by halogenation in a second, and finally, nucleophilic substitution to introduce the ethoxy group in a third, all connected in a continuous sequence. smolecule.com The synthesis of 2-methylpyridines has been successfully demonstrated using a continuous flow setup, highlighting the potential of this technology for producing substituted pyridines in a more efficient and safer manner compared to conventional batch methods. thieme-connect.com

Principles and Applications of Green Chemistry in Pyridine Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of pyridines to develop more sustainable and environmentally benign manufacturing routes.

Key green chemistry principles relevant to pyridine synthesis include:

Prevention of Waste: It is better to prevent waste than to treat or clean it up after it has been created. nih.gov Flow chemistry, with its potential for higher yields and selectivity, directly contributes to this principle by minimizing byproduct formation.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions like addition and cycloaddition are inherently more atom-economical than substitution reactions.

Use of Safer Solvents and Auxiliaries: The use of hazardous solvents should be avoided or replaced with greener alternatives. Research has shown that solvents like polyethylene (B3416737) glycol (PEG-400) can be effective and environmentally friendly media for nucleophilic aromatic substitution reactions on nitrogen-containing heterocycles, offering excellent yields in short reaction times. nih.gov

Design for Energy Efficiency: Energy requirements for chemical processes should be recognized for their environmental and economic impacts and should be minimized. Reactions that can be conducted at ambient temperature and pressure are preferred. Microwave-assisted synthesis, for example, has been recognized as a green chemistry tool that can accelerate reactions and reduce energy consumption in the synthesis of pyridine derivatives. researchgate.net

A potential green synthetic route to this compound could involve the nucleophilic aromatic substitution of a precursor like 2-chloro-3-fluoro-5-nitropyridine. The synthesis of this chloro-analogue can be achieved by treating 3-fluoro-5-nitropyridin-2-ol with phosphorus pentachloride and phosphorus oxychloride. chemicalbook.com The subsequent substitution of the chlorine atom with an ethoxy group using sodium ethoxide is a feasible step. researchgate.net Conducting this substitution in a greener solvent like PEG-400 at an elevated temperature could significantly improve the environmental footprint of the process. nih.gov

The reactivity in nucleophilic aromatic substitution on the pyridine ring is highly dependent on the position of the substituents. Attack by a nucleophile is generally favored at the 2- and 4-positions, as the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom, thus stabilizing the intermediate. stackexchange.comvaia.com The presence of an electron-withdrawing nitro group further activates the ring towards nucleophilic attack.

Mechanistic Investigations of Chemical Transformations Involving 2 Ethoxy 3 Fluoro 5 Nitropyridine and Analogues

Elucidation of Nucleophilic Aromatic Substitution (SNAr) Mechanisms

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for 2-ethoxy-3-fluoro-5-nitropyridine. This reaction is facilitated by the electron-withdrawing nitro group, which activates the pyridine (B92270) ring towards nucleophilic attack. The substitution can occur at the positions occupied by the ethoxy or fluoro groups, with the regioselectivity being a key area of investigation. The generally accepted mechanism proceeds through a two-step addition-elimination sequence. Initially, the nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequently, the leaving group is eliminated, restoring the aromaticity of the ring.

The presence of both a fluoro and an ethoxy group on the pyridine ring of the title compound presents a competitive scenario for substitution. The highly electronegative fluorine atom typically acts as a good leaving group in SNAr reactions. The reaction's progression and the ultimate product distribution are influenced by a delicate balance of electronic and steric factors, as well as the reaction conditions employed.

Influence of Substituents on Reaction Kinetics and Regioselectivity

The rate and outcome of SNAr reactions involving this compound are profoundly influenced by the nature of the substituents on the pyridine ring. The electron-withdrawing nitro group is essential for activating the ring system towards nucleophilic attack. Its strong -M and -I effects significantly lower the energy of the Meisenheimer intermediate, thereby accelerating the reaction.

The regioselectivity of the substitution is a subject of detailed study. Generally, the position para to the nitro group is the most activated, followed by the ortho position. In the case of this compound, the fluorine atom is in a more activated position relative to the ethoxy group. This often leads to the preferential displacement of the fluoride (B91410) ion by a wide range of nucleophiles. However, the nature of the incoming nucleophile and the solvent can alter this preference. For instance, bulky nucleophiles may favor attack at the less sterically hindered position.

Kinetic studies on analogous systems have provided quantitative insights into these substituent effects. The substitution of a chlorine atom in 2-chloro-5-nitropyridine (B43025) by piperidine, for example, is a well-documented reaction that highlights the activating effect of the nitro group. The rate of this reaction is significantly faster than that of similar reactions with unsubstituted or less activated pyridines.

| Reactant | Nucleophile | Solvent | Relative Rate |

| 2-Chloro-5-nitropyridine | Piperidine | Ethanol (B145695) | High |

| 2-Chloropyridine (B119429) | Piperidine | Ethanol | Low |

This table illustrates the dramatic increase in reaction rate due to the presence of the nitro group. Similar principles apply to this compound, where the combined electronic effects of the nitro and fluoro substituents create a highly electrophilic aromatic system.

Characterization of Transient Intermediates (e.g., Meisenheimer Complexes, Pyridynes)

The formation of transient intermediates is a cornerstone of the SNAr mechanism. Meisenheimer complexes, which are the adducts formed from the nucleophilic attack on the aromatic ring, have been extensively studied in nitropyridine systems. These intermediates are often colored, allowing for their detection and characterization by spectroscopic methods such as UV-Vis and NMR spectroscopy. For this compound, the attack of a nucleophile at the carbon bearing the fluorine atom would lead to a Meisenheimer complex where the negative charge is delocalized over the pyridine ring and the nitro group.

While Meisenheimer complexes are the more commonly encountered intermediates in SNAr reactions of nitropyridines, the possibility of pyridyne formation under specific conditions has also been explored. Pyridynes are highly reactive intermediates that can be generated through the elimination of two adjacent substituents. In the context of this compound, the generation of a pyridyne would require strong basic conditions to facilitate the elimination of HF. However, the presence of the activating nitro group generally favors the stepwise SNAr pathway over the elimination-addition mechanism involving a pyridyne.

Studies on Directed Metalation and Deprotonation Reactivity

Directed metalation and deprotonation reactions offer alternative strategies for the functionalization of pyridine rings. In these reactions, a substituent on the ring directs an organometallic base to deprotonate an adjacent C-H bond, creating a carbanion that can then be trapped by an electrophile. For this compound, the directing ability of the substituents would determine the site of metalation. The ethoxy group could potentially direct metalation to the C-4 position.

However, the strong electron-withdrawing nature of the nitro and fluoro groups significantly increases the acidity of the ring protons, making direct deprotonation a feasible pathway even without a strongly directing group. The C-H bond at the C-4 and C-6 positions are the most likely candidates for deprotonation due to their proximity to the electron-withdrawing substituents. The resulting lithiated or magnesiated species can then be used to introduce a variety of functional groups onto the pyridine ring.

Rearrangement Reactions of Nitropyridine Systems

Nitropyridine systems are known to undergo various rearrangement reactions, often under thermal or photochemical conditions. One of the most well-known is the rearrangement of pyridine N-oxides, which can be formed from the corresponding pyridines. While not a direct rearrangement of this compound itself, the chemistry of related nitropyridine N-oxides provides insights into the potential reactivity of this class of compounds.

Another type of rearrangement involves the migration of a nitro group, although this is less common for nitropyridines compared to nitroarenes. The stability of the pyridine ring and the strong C-NO2 bond make such rearrangements energetically demanding.

Insights into C-H Functionalization Pathways

Direct C-H functionalization has emerged as a powerful tool in modern organic synthesis, allowing for the formation of C-C and C-heteroatom bonds without the need for pre-functionalized starting materials. For this compound, the electron-deficient nature of the pyridine ring makes it a suitable substrate for certain types of C-H functionalization reactions.

Palladium-catalyzed C-H activation/arylation reactions, for instance, have been successfully applied to various pyridine derivatives. In the case of this compound, the C-H bonds at the C-4 and C-6 positions would be the most likely sites for such functionalization. The regioselectivity would be governed by a combination of electronic effects, steric hindrance, and the nature of the directing group and catalyst used. These reactions provide a direct route to biaryl compounds, which are important structures in medicinal chemistry and materials science.

| Reaction Type | Potential Site of Functionalization | Catalyst |

| Directed ortho-Metalation | C-4 | n-BuLi/Electrophile |

| C-H Arylation | C-4, C-6 | Pd(OAc)2/Ligand |

This table summarizes potential C-H functionalization strategies for this compound, highlighting the versatility of this substrate in modern synthetic chemistry.

Derivatization, Further Functionalization, and Structural Diversification

Introduction of Diverse Chemical Moieties onto the Pyridine (B92270) Core

The reactivity of 2-Ethoxy-3-fluoro-5-nitropyridine allows for the selective introduction of various functional groups, which is crucial for tuning the properties of the final molecules.

The nitro group at the 5-position of the pyridine ring is a key functional group that can be readily transformed into an amino group. This reduction is a common and vital step in the synthesis of many pyridine-based compounds. The resulting 5-aminopyridine derivative serves as a versatile precursor for further functionalization, such as diazotization followed by substitution, or for direct use in building more complex heterocyclic systems.

The reduction of nitropyridines to aminopyridines can be achieved under various conditions. For instance, the reduction of the nitro group on related nitropyridine compounds can be carried out using standard reducing agents, which would be applicable to this compound to yield 2-Ethoxy-3-fluoro-pyridin-5-amine. smolecule.com

| Precursor | Product | Reagents and Conditions |

| This compound | 2-Ethoxy-3-fluoro-pyridin-5-amine | Standard reduction conditions (e.g., H₂, Pd/C; Fe, HCl; SnCl₂, HCl) |

This table represents a general transformation based on the known chemistry of nitropyridines.

Similarly, hydrazination can be accomplished, although it is a less common transformation for nitropyridines compared to simple reduction. These reactions significantly enhance the structural diversity obtainable from the starting material.

The introduction of aryl and alkyl groups onto the pyridine core can be achieved through several strategies. For nitropyridines, direct C-H arylation and alkylation are possible, often facilitated by the electron-withdrawing nature of the nitro group. acs.orgacs.org

One common method for the alkylation of nitropyridines is the Vicarious Nucleophilic Substitution (VNS), where carbanions react with the electrophilic pyridine ring to introduce alkyl substituents. acs.orgacs.orgnih.gov Another approach involves the reaction of nitropyridine N-oxides with Grignard reagents, which can lead to either arylation or alkylation depending on the nature of the Grignard reagent. acs.org While these methods are general for nitropyridines, their application to this compound would provide a direct route to C-C bond formation.

For instance, selective C-4 alkylation of pyridines can be achieved by using a removable blocking group on the nitrogen atom, followed by alkylation under Minisci conditions. chemistryviews.org This strategy could potentially be adapted for the functionalization of the this compound scaffold.

A powerful strategy for the functionalization of pyridines is through the formation of boronic acids or their esters, which are key intermediates for Suzuki-Miyaura cross-coupling reactions. For a halogenated precursor such as a bromo- or chloro-substituted this compound, a boronate ester can be synthesized via a palladium-catalyzed reaction with a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B₂pin₂). organic-chemistry.orgwikipedia.org

This transformation is crucial as it converts the pyridine derivative into a nucleophilic partner for subsequent cross-coupling reactions, opening up a vast chemical space for the introduction of aryl and heteroaryl moieties. The synthesis of related fluorinated pyridine boronic acid pinacol (B44631) esters has been reported, indicating the feasibility of this approach.

| Precursor | Product | Reagents and Conditions |

| Halogenated this compound | This compound-X-boronic acid pinacol ester | B₂pin₂, Pd catalyst (e.g., Pd(dppf)Cl₂), base (e.g., KOAc), solvent (e.g., dioxane) |

This table outlines a general procedure for boronate ester formation from a hypothetical halogenated precursor.

Advanced Cross-Coupling Reaction Applications

Cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This compound and its derivatives are excellent candidates for such transformations.

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex. nih.govnih.gov A boronate ester derivative of this compound can be coupled with a wide range of aryl or heteroaryl halides to generate biaryl structures. Conversely, a halogenated derivative of this compound can be coupled with various aryl or heteroaryl boronic acids or esters. researchgate.netbohrium.com

These reactions are generally tolerant of a wide variety of functional groups and can be performed under relatively mild conditions. The presence of the fluorine atom can sometimes influence the reactivity, and in some cases, additives like silver oxide (Ag₂O) have been used to accelerate the coupling over undesired side reactions. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst/Base/Solvent | Product |

| 2-Ethoxy-3-fluoro-5-(boronic acid pinacol ester)pyridine | Aryl/Heteroaryl-Halide | Pd(dppf)Cl₂ / Na₃PO₄ / Dioxane | 2-Ethoxy-3-fluoro-5-(Aryl/Heteroaryl)pyridine |

| 2-Ethoxy-3-fluoro-5-halo-pyridine | Aryl/Heteroaryl-B(OH)₂ | Pd(dppf)Cl₂ / Na₂CO₃ / Toluene/H₂O | 2-Ethoxy-3-fluoro-5-(Aryl/Heteroaryl)pyridine |

This table presents typical conditions for Suzuki-Miyaura coupling reactions involving pyridine derivatives.

The Sonogashira reaction provides a powerful method for the synthesis of alkynyl-substituted pyridines by coupling a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.org

A halogenated derivative of this compound would be an excellent substrate for Sonogashira coupling, allowing for the introduction of a variety of alkyne moieties. soton.ac.ukresearchgate.net These alkynylpyridines are valuable intermediates that can undergo further transformations, such as cycloadditions or reductions, to generate a diverse range of complex molecules.

The reaction conditions are generally mild, and a wide array of functional groups are tolerated. Copper-free Sonogashira protocols have also been developed. wikipedia.org

| Precursor | Alkyne | Catalyst System | Product |

| 2-Bromo-3-fluoro-5-nitropyridine | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₄, CuI, Et₃N, THF | 2-(Alkynyl)-3-fluoro-5-nitropyridine |

This table illustrates a representative Sonogashira coupling reaction based on protocols for similar bromo-nitropyridine substrates.

Other Transition Metal-Catalyzed Coupling Reactions in Pyridine Chemistry

The derivatization of pyridine rings using transition metal catalysis is a cornerstone of modern organic synthesis, enabling the construction of complex molecules for pharmaceuticals, agrochemicals, and materials science. nih.gov For a substrate such as this compound, the fluorine atom at the C-3 position represents a potential, albeit challenging, handle for cross-coupling reactions. While carbon-fluorine (C-F) bonds are notoriously strong, recent advances in catalyst design have begun to address the challenge of C-F bond activation. rsc.org Reactions like the Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations are pivotal in this context. wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.org

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C-C bonds by coupling an organohalide with an organoboron compound, typically catalyzed by a palladium complex. wikipedia.org The direct coupling of the C-F bond in this compound with various boronic acids or esters would introduce new aryl, heteroaryl, or alkyl substituents at the C-3 position. The efficiency of such a transformation would be highly dependent on the development of specialized palladium catalysts capable of facilitating the oxidative addition to the C-F bond. organic-chemistry.orgrsc.org

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org Its application to this compound would yield 3-alkynylpyridine derivatives, which are valuable precursors for more complex heterocyclic structures. acs.org This reaction is typically carried out with a palladium catalyst and a copper co-catalyst under mild conditions. nih.gov

Heck Coupling: This reaction forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.org Applying the Heck reaction to this molecule would involve the coupling of various alkenes at the C-3 position, leading to the synthesis of 3-vinylpyridine (B15099) derivatives. nih.govorganic-chemistry.org The success of this reaction would hinge on a catalytic system that promotes the challenging C-F bond activation over other potential side reactions.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds between an aryl halide and an amine. wikipedia.org The application to this compound would enable the introduction of a wide range of primary and secondary amines at the C-3 position, providing access to a diverse library of 3-aminopyridine (B143674) derivatives. nih.govresearchgate.net This transformation is particularly sensitive to ligand choice and reaction conditions.

The table below illustrates the potential products from these hypothetical coupling reactions.

| Coupling Reaction | Coupling Partner | Potential Product Structure | Product Name |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid |  | 2-Ethoxy-5-nitro-3-phenylpyridine |

| Sonogashira | Phenylacetylene |  | 2-Ethoxy-5-nitro-3-(phenylethynyl)pyridine |

| Heck | Styrene |  | (E)-2-Ethoxy-5-nitro-3-styrylpyridine |

| Buchwald-Hartwig | Aniline |  | 2-Ethoxy-5-nitro-N-phenylpyridin-3-amine |

Electrophilic and Nucleophilic Activation of the Pyridine Ring for Derivatization

The electronic nature of the pyridine ring in this compound is heavily influenced by its substituents, dictating its reactivity towards electrophiles and nucleophiles. researchgate.net

Electrophilic Activation: The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This characteristic makes electrophilic aromatic substitution significantly more difficult than for benzene. The presence of two strong electron-withdrawing groups—the 3-fluoro and 5-nitro groups—further deactivates the ring towards electrophilic attack. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation are expected to be extremely sluggish and require harsh conditions, if they proceed at all.

Nucleophilic Activation: Conversely, the electron-deficient nature of the pyridine ring, amplified by the fluoro and nitro substituents, makes it highly activated towards nucleophilic aromatic substitution (SNAr). The nitro group at the C-5 position strongly activates the ortho (C-6) and para (C-2) positions for nucleophilic attack.

In this molecule, the C-2 position is occupied by an ethoxy group. Alkoxy groups are effective leaving groups in SNAr reactions, particularly when the ring is highly activated. Therefore, the C-2 ethoxy group is the most probable site for nucleophilic displacement. A wide variety of nucleophiles can be employed to displace the ethoxy group, leading to a diverse range of 2-substituted-3-fluoro-5-nitropyridines. This pathway offers a reliable method for introducing new functional groups at a predictable position.

The table below details potential derivatizations via nucleophilic aromatic substitution at the C-2 position.

| Nucleophile | Reagent Example | Product Structure | Product Name |

|---|---|---|---|

| Amine | Ammonia (NH3) |  | 3-Fluoro-5-nitropyridin-2-amine |

| Hydrazide | Hydrazine (N2H4) |  | 3-Fluoro-2-hydrazinyl-5-nitropyridine |

| Hydroxide | Sodium Hydroxide (NaOH) |  | 3-Fluoro-5-nitropyridin-2-ol (B1531953) |

| Thiolate | Sodium Thiophenoxide (PhSNa) |  | 3-Fluoro-5-nitro-2-(phenylthio)pyridine |

Applications of 2 Ethoxy 3 Fluoro 5 Nitropyridine As an Advanced Chemical Intermediate and Building Block

Crafting Complexity: Synthesis of Diverse Heterocyclic Scaffolds

The strategic placement of reactive sites on the 2-ethoxy-3-fluoro-5-nitropyridine molecule makes it an invaluable precursor for the assembly of novel and complex heterocyclic systems.

A Gateway to Novel Pyridine (B92270) and Fused Pyridine Systems

The inherent reactivity of this compound allows for its transformation into a variety of substituted and fused pyridine structures. The nitro group can be readily reduced to an amine, which then serves as a handle for further chemical modifications. For instance, the reduction of a related compound, 2-((3-Fluoro-5-nitropyridin-2-yl)oxy)-N,N-dimethylethan-1-amine, using palladium on carbon (Pd/C) under a hydrogen atmosphere yields 6-(2-(Dimethylamino) ethoxy-5-fluoropyridin-3-amine, a key intermediate for more complex structures. rsc.org This transformation highlights the utility of the nitro-to-amine reduction in building highly functionalized pyridine derivatives.

The fluorine atom also plays a crucial role, enabling nucleophilic aromatic substitution reactions that are fundamental to constructing fused ring systems. This reactivity is central to the synthesis of fluorinated pyrrolo[2,3-b]pyridines, which are of interest for their potential as enzyme inhibitors. uni-konstanz.de

Building Blocks for Quinazolines and Pyrazolo[1,5-a]pyrimidines

While direct synthesis of quinazolines from this compound is not extensively detailed in the provided context, the analogous compound 2-ethoxy-4(3H)quinazolinone is a well-established precursor for a variety of quinazoline (B50416) derivatives. nih.gov The ethoxy group in this related structure demonstrates the utility of such functionalities in the synthesis of these bicyclic heterocycles. nih.gov

The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, a privileged structure in medicinal chemistry, can be accessed through multi-step synthetic pathways. nih.govnih.govsemanticscholar.orgresearchgate.net These syntheses often involve the reaction of an aminopyrazole with a β-dicarbonyl compound or its equivalent. semanticscholar.org While a direct link to this compound is not explicitly stated, the functional groups present on this nitropyridine derivative make it a plausible starting material for the synthesis of appropriately substituted aminopyrazoles, which are key precursors for the pyrazolo[1,5-a]pyrimidine core. nih.govsemanticscholar.org

Pathways to Pyrrolo[3,2-b]pyridines and Imidazopyridines

The synthesis of pyrrolo[3,2-b]pyridines, another important heterocyclic system, often involves the construction of a pyrrole (B145914) ring onto a pre-existing pyridine core. researchgate.net The functional group array of this compound provides the necessary handles for such annulation reactions.

Similarly, imidazopyridines are synthesized through various condensation reactions. nih.gov For example, the reaction of an aminopyridine with a bromoacetophenone derivative can lead to the formation of the imidazopyridine core. nih.gov The nitro group of this compound can be reduced to an amine, providing the necessary functionality to participate in such cyclization reactions, thereby opening a pathway to novel imidazopyridine derivatives.

A Foundation for Bioactive Molecules

The versatility of this compound as a building block extends to the synthesis of a range of bioactive molecules, particularly those with potential as enzyme inhibitors.

A Cornerstone in Pharmaceutical Intermediate Synthesis and Lead Compound Derivatization

The compound and its close analogs are recognized as key intermediates in the development of pharmaceuticals. innospk.comchemimpex.com The presence of halogen and nitro groups allows for selective chemical manipulations, enabling chemists to introduce specific functionalities into drug candidates. innospk.com For example, 5-Chloro-2-ethoxy-3-nitropyridine, a related compound, is utilized in the synthesis of pharmaceuticals targeting neurological disorders. chemimpex.com The reduction of the nitro group to an amine is a common strategy to access a wide variety of biologically active compounds. innospk.com

The derivatization of lead compounds to optimize their pharmacological properties is a critical step in drug discovery. The reactive nature of this compound makes it an ideal starting point for creating libraries of analogs for structure-activity relationship (SAR) studies. This is exemplified by the synthesis of various pyrrolo[2,3-b]pyridine derivatives as potential B-RAF inhibitors. nih.gov

Enabling the Development of Potent Enzyme Inhibitors

The structural motifs derived from this compound are found in a variety of potent enzyme inhibitors, highlighting its importance in medicinal chemistry.

Phosphodiesterase (PDE) Inhibitors: PDE inhibitors are a class of drugs used to treat a range of conditions, including chronic obstructive pulmonary disease (COPD) and erectile dysfunction. nih.govnih.govclevelandclinic.org They function by preventing the degradation of cyclic adenosine (B11128) monophosphate (cAMP) or cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov The pyridine core is a common feature in many PDE inhibitors, and the functional groups of this compound make it a suitable scaffold for the synthesis of novel PDE inhibitor candidates.

Janus Kinase 2 (JAK2) Inhibitors: Aberrant JAK2 activity is linked to various cancers and immune diseases. nih.gov The development of specific JAK2 inhibitors is therefore of significant clinical interest. nih.gov A number of potent JAK2 inhibitors have been synthesized using nitropyridine derivatives as starting materials. nih.gov The synthesis often involves the reduction of the nitro group to an amine, followed by coupling reactions to build the final inhibitor structure. nih.gov

Glycogen Synthase Kinase-3 (GSK-3) Inhibitors: GSK-3 is a kinase involved in numerous cellular processes, and its inhibition is a therapeutic strategy for several diseases. A novel series of heterocyclic compounds that inhibit GSK-3 have been synthesized using 2,6-dichloro-3-nitropyridine, where both chlorine atoms and the nitro group are sequentially modified. nih.gov This demonstrates the utility of multi-functionalized nitropyridines in constructing complex GSK-3 inhibitors. nih.gov

Urease Inhibitors: Urease inhibitors are being investigated for the treatment of gastric diseases. nih.gov 3-Nitropyridylpiperazine derivatives have shown potential as urease inhibitors. nih.gov Their synthesis involves the reaction of 2-chloro-3-nitropyridine (B167233) with piperazine, followed by further modifications. nih.gov This highlights the role of nitropyridines in developing new therapeutic agents targeting this enzyme.

Synthesis of Radiotracers and Imaging Agents (e.g., AT1 Receptor Tracers)

The development of radiotracers for Positron Emission Tomography (PET) is a critical area of medical research, enabling non-invasive imaging of biological processes at the molecular level. This compound serves as a key building block for the synthesis of precursors used in creating PET radiotracers, particularly for imaging the Angiotensin II type 1 (AT1) receptor, which plays a crucial role in cardiovascular diseases.

A notable application is in the synthesis of tracers like [¹⁸F]fluoropyridine–candesartan. nih.govacs.orgnih.govacs.org This PET tracer is designed to bind specifically to AT1 receptors, allowing for their visualization and quantification in organs such as the kidneys. nih.govnih.govresearchgate.net The synthesis of the core radiolabeled component, a 2-[¹⁸F]fluoropyridine derivative, relies on a crucial nucleophilic aromatic substitution (SₙAr) reaction where a nitro group is displaced by the radionuclide, fluorine-18 (B77423) ([¹⁸F]F⁻). nih.govacs.orgnih.gov

The process involves first using a stable nitropyridine precursor, which can be synthesized from building blocks like this compound, to construct a more complex molecule. In the final radiosynthesis step, the nitro group, which is a strong electron-withdrawing group, activates the pyridine ring, facilitating its substitution with the radioactive [¹⁸F]fluoride. For instance, the synthesis of the key intermediate 2-[¹⁸F]fluoro-3-(pent-4-yn-1-yloxy)pyridine ([¹⁸F]FPyKYNE) is achieved from its corresponding nitro precursor. nih.govacs.orgnih.gov The successful and efficient separation of the final radiolabeled product from this nitro precursor is essential for achieving the high molar activity required for effective PET imaging. nih.govacs.orgnih.gov

| Radiotracer Component | Precursor Type | Key Reaction | Purpose |

| [¹⁸F]FPyKYNE | Nitropyridine derivative | Nucleophilic Aromatic Substitution (SₙAr) | Introduction of ¹⁸F for PET Imaging |

| [¹⁸F]fluoropyridine–candesartan | [¹⁸F]FPyKYNE and an azido-candesartan derivative | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Final AT1 Receptor Tracer |

This interactive table summarizes the synthesis pathway for the AT1 receptor tracer.

The research findings confirm that this method yields the [¹⁸F]fluoropyridine–candesartan tracer with high radiochemical purity (>97%) and molar activities suitable for in vivo studies. nih.govnih.gov Ex vivo and in vitro experiments in rats have demonstrated the tracer's specific binding to AT1 receptors, validating the potential of this synthetic approach for developing valuable diagnostic tools for cardiovascular and renal diseases. nih.govnih.govresearchgate.net

Utilization as an Advanced Reagent in Broader Chemical Transformations

Beyond its role in radiochemistry, this compound is a potent reagent for a variety of chemical transformations, primarily owing to its susceptibility to nucleophilic aromatic substitution (SₙAr). The pyridine ring is electron-deficient, and this effect is significantly enhanced by the presence of the strongly electron-withdrawing nitro group at the 5-position. This electronic arrangement activates the ring towards attack by nucleophiles.

In the structure of this compound, the fluorine atom at the 3-position serves as an excellent leaving group. Consequently, the compound can be used to introduce the "2-ethoxy-5-nitropyridin-3-yl" moiety into a wide range of molecules. Nucleophiles based on oxygen (alcohols, phenols), sulfur (thiols), and nitrogen (amines) can readily displace the fluoride (B91410) ion to form new C-O, C-S, and C-N bonds, respectively. nih.gov This reactivity makes it a versatile building block for creating complex heterocyclic structures and functionalized aromatic systems.

The reactivity of similar substituted nitropyridines supports this utility. For example, studies on 2-R-3-nitropyridines show that the 3-nitro group can be selectively substituted by sulfur nucleophiles. nih.gov In other systems, like 2-chloro-3-fluoro-5-nitropyridine (B1393277), the chlorine and fluorine atoms are reactive sites for nucleophilic attack. sigmaaldrich.com The general principle is that a halogen or nitro group on a pyridine ring acts as a leaving group, enabling the synthesis of diverse derivatives. The fluorine atom in this compound is particularly reactive, often allowing for milder reaction conditions compared to its chloro- or bromo-analogs.

| Nucleophile Type | Example | Resulting Bond | Potential Product Class |

| Oxygen (O) | Phenols, Alcohols | C-O | Aryl or Alkyl Ethers |

| Sulfur (S) | Thiols | C-S | Thioethers |

| Nitrogen (N) | Amines | C-N | Secondary or Tertiary Amines |

This interactive table illustrates the versatility of this compound in SₙAr reactions.

Implications in Material Science and Polymer Chemistry: Ligand Frameworks

The application of pyridine derivatives is expanding into material science, particularly in the design of coordination polymers and metal-organic frameworks (MOFs). nih.govucl.ac.ukrsc.org These materials are constructed from metal ions or clusters linked together by organic molecules known as ligands. The resulting porous or layered structures have potential applications in gas storage, catalysis, and electronics.

This compound possesses several features that make it an intriguing candidate for use as a ligand or a precursor to ligands. The nitrogen atom of the pyridine ring has a lone pair of electrons that can coordinate to a metal center. Additionally, the oxygen atom of the ethoxy group can also act as a coordination site, potentially allowing the molecule to act as a bidentate (two-toothed) ligand, which can form stable chelate rings with a metal ion.

The nitro and fluoro substituents play a crucial role in tuning the electronic properties of the ligand, which in turn influences the properties of the resulting MOF or polymer. The strong electron-withdrawing nature of these groups can affect the framework's interaction with guest molecules and its photoluminescent or electrochemical behavior. nih.gov Research on related nitropyridine compounds, such as 3-nitro-4-(pyridin-4-yl)benzoic acid, has shown their successful incorporation into novel MOFs with different topologies and enhanced photoluminescence compared to the free ligand. nih.gov Similarly, coordination polymers derived from terpyridine-based ligands have been developed for applications in electrochromism and energy storage. rsc.org While direct use of this compound as a primary ligand is an area for further exploration, its structural motifs are highly relevant. It can be chemically modified, for example, by replacing the fluorine with a group capable of stronger or more specific coordination, to create custom ligands for advanced materials.

Q & A

Basic: What are the optimal synthetic routes for 2-Ethoxy-3-fluoro-5-nitropyridine, and how can reaction conditions be controlled to enhance yield?

Answer:

The synthesis typically involves nitration and substitution reactions starting from halogenated pyridine precursors. For example, nitration at the 5-position can be achieved using a mixture of nitric and sulfuric acids under controlled low temperatures (0–5°C) to avoid over-nitration or side reactions . Ethoxy and fluoro substituents are introduced via nucleophilic aromatic substitution (SNAr), requiring anhydrous conditions and catalysts like KF or Cs2CO3 to enhance reactivity. Yield optimization involves monitoring reaction progress via TLC or HPLC and quenching intermediates promptly to prevent decomposition.

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR identify substituent positions and electronic environments. The deshielding effect of the nitro group (δ ~8.5–9.0 ppm for aromatic protons) and coupling patterns of the fluorine atom (¹⁹F NMR, δ ~-110 ppm) are critical .

- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]+ peak at m/z 201.04).

- IR Spectroscopy: Detects nitro (1520–1350 cm⁻¹) and ether (1250–1150 cm⁻¹) functional groups.

Advanced: How can density-functional theory (DFT) predict the reactivity of this compound in substitution reactions?

Answer:

DFT calculations (e.g., B3LYP/6-31G*) model the compound’s electronic structure, including Fukui indices to identify electrophilic/nucleophilic sites. For instance, the nitro group’s electron-withdrawing effect increases the reactivity of adjacent positions for SNAr. Exact exchange terms (e.g., hybrid functionals) improve accuracy in predicting activation energies for substitution pathways . Solvent effects (PCM models) and transition-state optimization further refine predictions.

Advanced: What strategies resolve discrepancies between experimental and computational data regarding the compound’s electronic properties?

Answer:

- Experimental Validation: UV-Vis spectroscopy and cyclic voltammetry measure HOMO-LUMO gaps and redox potentials, which can be compared to DFT-predicted values.

- Methodology Adjustments: Use higher-level basis sets (e.g., def2-TZVP) or include dispersion corrections (e.g., D3-BJ) to improve agreement.

- Error Analysis: Systematic benchmarking against analogous nitropyridines (e.g., 2-chloro-5-nitropyridine ) identifies limitations in computational models .

Safety: What precautions are necessary when handling nitropyridine derivatives to mitigate risks?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Use a fume hood to avoid inhalation .

- Thermal Stability: Avoid temperatures >150°C to prevent decomposition into toxic gases (e.g., NOx).

- Spill Management: Neutralize spills with sodium bicarbonate and adsorbents (e.g., vermiculite).

Application: How does the electronic nature of substituents influence the compound’s utility in cross-coupling reactions?

Answer:

- Nitro Group: Enhances electrophilicity, enabling Suzuki-Miyaura couplings at the 5-position.

- Fluorine Atom: Directs regioselectivity in Pd-catalyzed reactions (e.g., C–H activation at the 4-position due to meta-directing effects).

- Ethoxy Group: Modulates solubility in polar aprotic solvents (e.g., DMF), facilitating homogeneous reaction conditions. Experimental validation via X-ray crystallography (e.g., analogous structures in ) supports mechanistic insights.

Basic: What purification methods are recommended for isolating this compound?

Answer:

- Column Chromatography: Use silica gel with a gradient of ethyl acetate/hexane (10–40% EA).

- Recrystallization: Dissolve in hot ethanol and cool to -20°C for crystal formation.

- HPLC: Reverse-phase C18 columns with acetonitrile/water (60:40) resolve closely related impurities.

Advanced: How can kinetic isotope effects (KIEs) elucidate reaction mechanisms involving this compound?

Answer:

Deuterium labeling at reactive sites (e.g., C-2 or C-4) quantifies KIEs in SNAr or radical pathways. For example, a large KIE (kH/kD > 2) indicates rate-limiting proton transfer in deprotonation steps. Computational modeling (e.g., QM/MM simulations) complements experimental KIE data to map transition states .

Application: What role does this compound play in synthesizing fluorinated pharmaceuticals?

Answer:

It serves as a precursor for fluorinated pyridine scaffolds in kinase inhibitors. For example, coupling with boronic acids introduces aryl groups at the 5-position, while the ethoxy group can be hydrolyzed to a hydroxyl for further functionalization. Biological activity assays (e.g., IC50 measurements) validate target binding .

Advanced: How do steric and electronic effects of substituents influence tautomerism in solution?

Answer:

The nitro group stabilizes the keto tautomer via resonance, while the ethoxy group’s steric bulk limits rotational freedom. Variable-temperature NMR (VT-NMR) and NOESY experiments detect tautomeric populations. Solvent polarity (e.g., DMSO vs. chloroform) further shifts equilibrium, as modeled by COSMO-RS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.